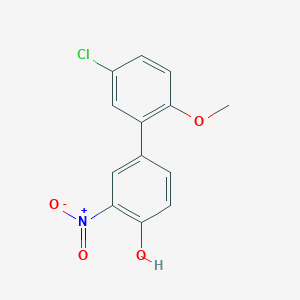
4-(2,4-Dichlorophenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dichlorophenyl)-2-nitrophenol, 95% (4-DNP) is an organic compound used in a variety of scientific research applications. It is a colorless crystalline solid that can be used as an intermediate in the synthesis of organic compounds and as a reagent in organic synthesis. 4-DNP is also used in the study of biochemical and physiological processes, and its advantages and limitations for laboratory experiments are well-documented.
Applications De Recherche Scientifique
4-(2,4-Dichlorophenyl)-2-nitrophenol, 95% is used in a variety of scientific research applications, including the study of enzyme kinetics, protein folding, and the synthesis of organic compounds. It is also used in the study of biochemical and physiological processes.
Mécanisme D'action
4-(2,4-Dichlorophenyl)-2-nitrophenol, 95% is an inhibitor of cytochrome c oxidase, an enzyme involved in the electron transport chain. It binds to the active site of the enzyme and inhibits its activity, thus preventing the enzyme from transferring electrons from cytochrome c to oxygen. This inhibition results in the production of reactive oxygen species, which can have a variety of effects on cells.
Biochemical and Physiological Effects
The inhibition of cytochrome c oxidase by 4-(2,4-Dichlorophenyl)-2-nitrophenol, 95% can have a variety of effects on cells. It can lead to the production of reactive oxygen species, which can damage DNA and proteins and lead to cell death. It can also lead to a decrease in ATP production, which can lead to cell death due to energy deprivation. In addition, it can lead to an increase in intracellular calcium levels, which can cause cell death due to calcium overload.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(2,4-Dichlorophenyl)-2-nitrophenol, 95% in laboratory experiments has both advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it has a wide range of applications and can be used to study a variety of biochemical and physiological processes. However, it can also be toxic to cells, so it should be used with caution.
Orientations Futures
There are a number of potential future directions for the use of 4-(2,4-Dichlorophenyl)-2-nitrophenol, 95% in scientific research. One potential direction is to develop more efficient methods of synthesizing 4-(2,4-Dichlorophenyl)-2-nitrophenol, 95%. Another potential direction is to explore the use of 4-(2,4-Dichlorophenyl)-2-nitrophenol, 95% in the study of other biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of 4-(2,4-Dichlorophenyl)-2-nitrophenol, 95%. Finally, further research could be conducted to explore the potential toxic effects of 4-(2,4-Dichlorophenyl)-2-nitrophenol, 95% and to develop strategies to mitigate these effects.
Méthodes De Synthèse
4-(2,4-Dichlorophenyl)-2-nitrophenol, 95% can be synthesized from 2,4-dichlorophenol and nitric acid. The reaction is conducted in an aqueous solution, with the nitric acid acting as the oxidizing agent. The reaction is carried out at room temperature and is complete in approximately 30 minutes. The product is then isolated and purified by recrystallization.
Propriétés
IUPAC Name |
4-(2,4-dichlorophenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-2-3-9(10(14)6-8)7-1-4-12(16)11(5-7)15(17)18/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPOQMYZNRZIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686307 |
Source


|
| Record name | 2',4'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)-2-nitrophenol | |
CAS RN |
1262002-67-4 |
Source


|
| Record name | 2',4'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrophenol, 95%](/img/structure/B6382893.png)





